![molecular formula C22H19N3O B2875484 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 332061-09-3](/img/structure/B2875484.png)
2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of their rings. This particular compound features a pyrazolo[1,5-c][1,3]benzoxazine core, which is a fused ring system combining pyrazole and benzoxazine moieties, with additional substituents on the phenyl and pyridinyl rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester.
Cyclization to Form Benzoxazine: The pyrazole intermediate is then subjected to cyclization with an ortho-aminophenol derivative under acidic or basic conditions to form the benzoxazine ring.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the pyridinyl ring, converting it to a piperidine ring under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) for more selective reductions.
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂) for electrophilic aromatic substitution.
Major Products
Oxidation: 4-Methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: 2-(4-Methylphenyl)-5-(4-piperidinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound may serve as a lead compound in drug discovery due to its potential bioactivity. Its heterocyclic structure is often found in molecules with pharmacological properties, making it a candidate for further biological evaluation.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of both pyrazole and benzoxazine rings suggests possible applications in the development of anti-inflammatory, antimicrobial, or anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile structure.
作用机制
The mechanism of action of 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine would depend on its specific application. In a biological context, it might interact with various molecular targets such as enzymes or receptors. The pyrazole ring is known to inhibit certain enzymes, while the benzoxazine ring could interact with DNA or proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazole: Similar structure but with an oxazole ring instead of a benzoxazine ring.
2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzothiazine: Contains a benzothiazine ring, which may confer different chemical and biological properties.
Uniqueness
The uniqueness of 2-(4-Methylphenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine lies in its specific combination of pyrazole and benzoxazine rings, which can provide a distinct set of chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
属性
IUPAC Name |
2-(4-methylphenyl)-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c1-15-6-8-16(9-7-15)19-14-20-18-4-2-3-5-21(18)26-22(25(20)24-19)17-10-12-23-13-11-17/h2-13,20,22H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWVAWGIWUTCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2E)-3-[5-(1,3-Dioxolan-2-yl)furan-2-yl]prop-2-enoic acid](/img/structure/B2875401.png)
![2-({1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine](/img/structure/B2875402.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2875403.png)
![3-[(4-bromophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2875404.png)
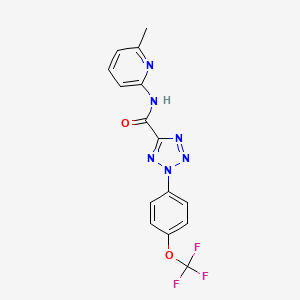
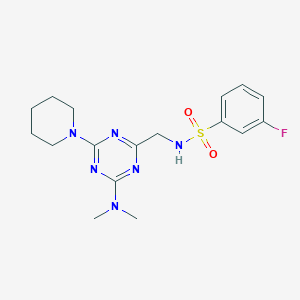
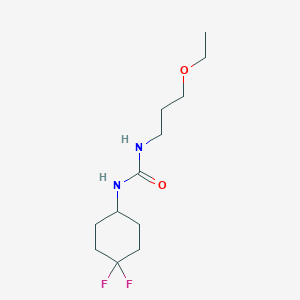
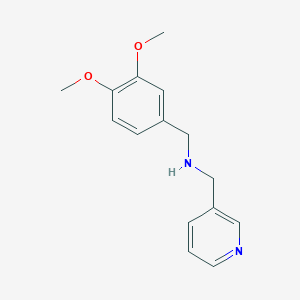
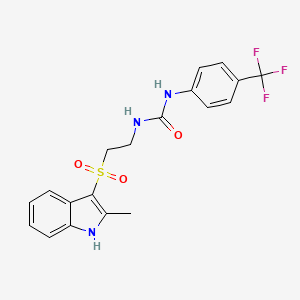
![3-(2H-1,3-benzodioxol-5-yl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2875416.png)
![(1R,5r)-1-amino-3-azabicyclo[3.1.1]heptan-2-one hydrochloride](/img/structure/B2875417.png)
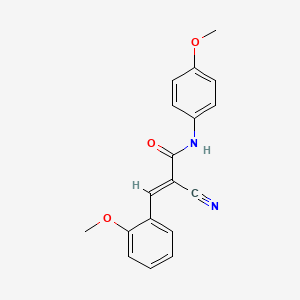
![4-chloro-3-[(3,4-dimethylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2875421.png)
![8-(dimethylamino)-7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2875422.png)
